C13H11ClN6O2

Description

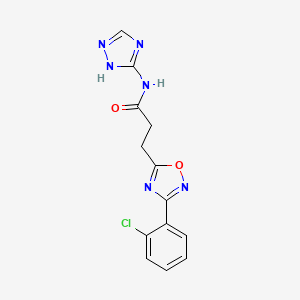

Structure

3D Structure

Properties

Molecular Formula |

C13H11ClN6O2 |

|---|---|

Molecular Weight |

318.72 g/mol |

IUPAC Name |

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-5-yl)propanamide |

InChI |

InChI=1S/C13H11ClN6O2/c14-9-4-2-1-3-8(9)12-18-11(22-20-12)6-5-10(21)17-13-15-7-16-19-13/h1-4,7H,5-6H2,(H2,15,16,17,19,21) |

InChI Key |

CBNDWQOOHMTFLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=NC=NN3)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

A high-yielding, one-pot microwave-assisted method enables the synthesis of C₁₃H₁₁ClN₆O₂ through a multicomponent reaction involving ethyl 5-amino-3-(phenylamino)pyrazole-4-carboxylate (1a), trimethyl orthoformate, and cyanamide. This approach leverages microwave irradiation to accelerate reaction kinetics and improve regioselectivity.

Procedure

-

Reactants :

-

Ethyl 5-amino-3-(phenylamino)pyrazole-4-carboxylate (1 mmol)

-

Trimethyl orthoformate (3 mmol)

-

Cyanamide (3 mmol)

-

Methanol (2 mL)

-

-

Conditions :

Optimization Data

| Entry | Solvent | Reactant Ratio (1a:HC(OMe)₃:NCNH₂) | Yield (%) |

|---|---|---|---|

| 1 | MeOH | 1:1.8:1.2 | 38 |

| 2 | MeCN | 1:1.8:1.2 | 25 |

| 3 | THF | 1:1.8:1.2 | 35 |

| 6 | MeOH | 1:3:3 | 79 |

This method eliminates side products such as transesterification derivatives, ensuring high purity.

Stepwise Synthesis via Oxadiazole Core Formation

Oxadiazole Ring Construction

The 1,2,4-oxadiazole moiety is synthesized via cyclocondensation of an amidoxime precursor with a nitrile or carboxylic acid derivative.

Amidoxime Preparation

Cyclocondensation

Pyrazole Methylation

Carboxamide Formation

-

Coupling Reaction : The oxadiazole-5-carboxylic acid is converted to its acid chloride (using SOCl₂ or oxalyl chloride) and reacted with (pyridin-2-yl)methylamine.

Acylation and Coupling Strategies

Acid Chloride Route

In Situ Activation

Comparative Analysis of Methods

Mechanistic and Stability Considerations

Tautomerism in Oxadiazole Derivatives

Dynamic NMR studies reveal that the carboxamide group in C₁₃H₁₁ClN₆O₂ exhibits restricted rotation around the C–N bond, leading to tautomerism between thione and thiol forms in analogous compounds. This behavior necessitates careful control of reaction pH and temperature to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

Clonixin undergoes various types of chemical reactions, including:

Oxidation: Clonixin can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert Clonixin into its reduced forms.

Substitution: Clonixin can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemical Properties and Structure

C13H11ClN6O2 consists of a complex structure that includes multiple functional groups, which contribute to its biological activity. Understanding its molecular characteristics is crucial for exploring its applications in medicinal chemistry.

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential use as antibiotics or antiseptics .

- Anticancer Properties : The compound has been investigated for its anticancer effects. A study highlighted that specific analogs of this compound demonstrated cytotoxicity against cancer cell lines, indicating its potential as a chemotherapeutic agent .

- Drug Discovery : this compound serves as a scaffold in drug discovery processes. Its ability to form libraries of derivatives allows for high-throughput screening against biological targets, facilitating the identification of novel therapeutic agents .

Case Study 1: Antimicrobial Agents

A recent study focused on synthesizing new derivatives of this compound to evaluate their antimicrobial efficacy against resistant strains of bacteria. The results showed that certain modifications enhanced the compound's activity, making it a candidate for further development into an antibiotic .

Case Study 2: Anticancer Research

In another investigation, researchers synthesized various derivatives based on this compound and tested them against breast cancer cell lines. The findings revealed that some compounds exhibited significant inhibitory effects on cell proliferation, leading to apoptosis in cancer cells . This underscores the compound's potential in developing targeted cancer therapies.

Data Table: Summary of Biological Activities

Mechanism of Action

Clonixin exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, Clonixin reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

Key Observations :

- Chromatography (used for C₉H₁₉ClN₂O₂) may be critical for purifying C₁₃H₁₁ClN₆O₂ due to its structural complexity .

Research Implications and Limitations

- The lack of direct data on C₁₃H₁₁ClN₆O₂ necessitates reliance on extrapolations from smaller analogs. Future studies should prioritize synthesizing and characterizing this compound to validate its properties.

- Structural variations (e.g., aromaticity in C₆H₅ClN₂O₂ vs. aliphatic chains in C₉H₁₉ClN₂O₂) significantly impact solubility and bioactivity, underscoring the need for tailored synthetic strategies .

Biological Activity

C13H11ClN6O2, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of its anticancer and antimicrobial properties. This article synthesizes findings from various studies, case reports, and research articles to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula this compound indicates that the compound contains:

- Carbon (C) : 13 atoms

- Hydrogen (H) : 11 atoms

- Chlorine (Cl) : 1 atom

- Nitrogen (N) : 6 atoms

- Oxygen (O) : 2 atoms

This structure suggests potential interactions with biological targets, particularly in enzymatic pathways and cellular processes.

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. A study focusing on similar compounds demonstrated that derivatives with imidazole and nitrophthalazine structures showed effective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and melanoma (A375) .

Case Study: Cytotoxicity Testing

A comparative analysis was conducted using several cancer cell lines to evaluate the effectiveness of this compound. The results indicated:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined across different cell lines, highlighting the compound's selective toxicity towards cancer cells compared to normal cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 5.6 |

| MDA-MB-231 | 4.3 |

| A375 | 3.9 |

| Normal Fibroblasts | >100 |

These findings suggest that this compound has a significant therapeutic window, making it a candidate for further development in cancer treatment.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. The compound demonstrated effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent.

Research Findings

A study investigating the antibacterial activity of related compounds revealed:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) values were established for these strains.

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 50 |

These results indicate that this compound could serve as a basis for developing new antimicrobial therapies.

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Induction of Apoptosis : Studies suggest that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular proliferation and survival.

- Interaction with DNA : Preliminary data indicate potential binding to DNA, disrupting replication processes in cancer cells.

Q & A

Q. What methodologies are recommended for identifying principal contradictions in mechanistic studies of C₁₃H₁₁ClN₆O₂’s catalytic behavior?

- Apply TRIZ-based contradiction analysis (Table 7, ) to isolate conflicting parameters (e.g., high catalytic efficiency vs. poor stability). For instance, if increased temperature enhances reaction rate but accelerates catalyst decomposition, explore ligand modifications to stabilize the active site without sacrificing activity .

Q. How can isotopic labeling (e.g., ¹⁵N, ²H) clarify the metabolic fate of C₁₃H₁₁ClN₆O₂ in pharmacokinetic studies?

- Synthesize isotopically labeled analogs and track metabolites using mass spectrometry. For example, ¹⁵N labeling in the triazole ring can distinguish between Phase I (oxidation) and Phase II (conjugation) metabolic pathways in liver microsomes .

Methodological Guidelines

Designing a Collaborative Research Workflow for Multi-Institutional Studies on C₁₃H₁₁ClN₆O₂

- Define roles using a Gantt chart:

| Task | Lead Institution | Timeline |

|---|---|---|

| Synthesis | University A | Months 1–6 |

| Bioactivity Screening | Institute B | Months 7–9 |

| Computational Modeling | Lab C | Months 10–12 |

Q. Ethical Reporting of Negative or Inconclusive Results in C₁₃H₁₁ClN₆O₂ Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.